
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
説明
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties
Synthesis and Antimicrobial Activity : The compound has been synthesized and investigated for its antimicrobial and antifungal activity. A study found that specific derivatives of this compound show potential in antimicrobial applications (Vaickelionienė et al., 2011).
Antioxidant Activity : Derivatives of this compound have been synthesized and tested for antioxidant activity. Some derivatives showed significant antioxidant properties, exceeding even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Synthesis of Novel Derivatives : A range of novel azole derivatives has been synthesized from 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, showing potential for further chemical research (Balandis et al., 2019).
Spectral Properties : The spectral properties of various derivatives of this compound have been extensively studied, providing insights into their chemical behavior and potential applications (Sapijanskaitė & Mickevičius, 2008).
Antibacterial Activity : Derivatives have demonstrated promising antibacterial activity against various bacterial strains, indicating potential use in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).
Potential Medical Applications
Anti-HIV Properties : A derivative of this compound has been identified as a potential anti-HIV agent, particularly as a non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Antidepressant and Nootropic Agents : Schiff bases and 2-azetidinones derivatives of this compound have been synthesized and evaluated as potential antidepressant and nootropic agents, showing significant activity in preclinical models (Thomas et al., 2016).
Tuberculostatic Agents : Carbohydrazides and hydrazones of pyrrole derivatives, structurally analogous to this compound, have been synthesized and screened as potential tuberculostatics, showing inhibitory activity against Mycobacterium tuberculosis (Bijev, 2006).
作用機序
Target of Action
Similar compounds such as 1-(3-methylphenyl)-1h-benzimidazol-5-amine have been found to target cytochrome p450 130 in mycobacterium tuberculosis .
Mode of Action
For instance, 1-(3-METHYLPHENYL)-1H-BENZIMIDAZOL-5-AMINE is known to interact with Cytochrome P450 130 .
Biochemical Pathways
For example, synthetic cathinones, which are structurally related to amphetamines, have been found to affect monoamine transporter substrates and display dopaminergic activity .
Pharmacokinetics
Similar compounds such as 1-(3-methylphenyl)-1h-benzimidazol-5-amine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
For example, synthetic cathinones have been found to cause tachycardia, hypertension, agitation, aggression, hallucinations, rhabdomyolysis, and kidney failure .
Action Environment
For example, synthetic cathinones have been found to pose a significant threat to the health and lives of their users .
生化学分析
Biochemical Properties
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects . The nature of these interactions often involves enzyme inhibition or activation, leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antineoplastic effects in acute leukemia cellular models by targeting the PI3K/STMN1 axis . This compound reduces cell viability, induces apoptosis, and causes cell cycle arrest, thereby impacting cellular processes significantly.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to interact with GDP366 analogs, reducing the PI3K/STMN1 axis and inducing apoptosis in leukemia cells . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and exhibits consistent effects over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to influence the phenylpropanoid biosynthesis pathway, which is crucial for the development and metabolic changes in plants . Understanding these pathways can provide insights into the compound’s broader biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKCVJUALOCBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


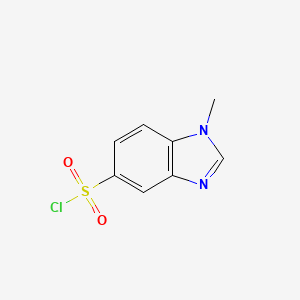
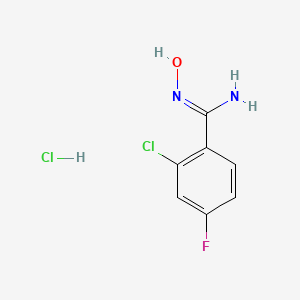
![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)
![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
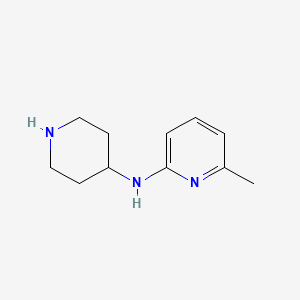

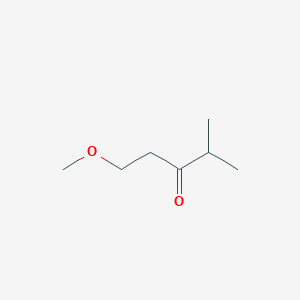

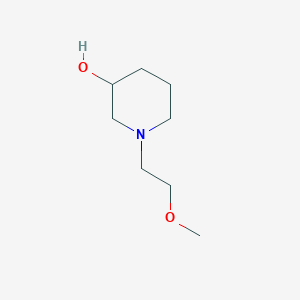
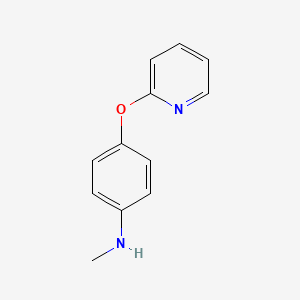
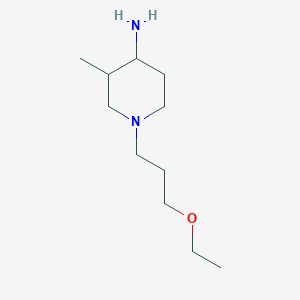
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
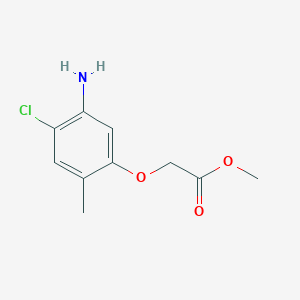
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
